molecular formula ClMn2O4P B577289 Dimanganese chloridephosphate CAS No. 12157-90-3

Dimanganese chloridephosphate

Cat. No.: B577289
CAS No.: 12157-90-3
M. Wt: 240.296
InChI Key: AAQZDDPNKRVXTR-UHFFFAOYSA-J
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Description

Dimanganese chloridephosphate (CAS No. 12157-90-3) is a heterocyclic organic compound with the molecular formula ClMn₂O₄P and a molecular weight of 240.30 g/mol . It is also identified by alternative names such as EINECS 235-281-0. Structurally, it features manganese (Mn) ions coordinated with chloride (Cl⁻) and phosphate (PO₄³⁻) groups, forming a complex inorganic framework.

Properties

CAS No.

12157-90-3

Molecular Formula

ClMn2O4P

Molecular Weight

240.296

IUPAC Name

manganese(2+);chloride;phosphate

InChI

InChI=1S/ClH.2Mn.H3O4P/c;;;1-5(2,3)4/h1H;;;(H3,1,2,3,4)/q;2*+2;/p-4

InChI Key

AAQZDDPNKRVXTR-UHFFFAOYSA-J

SMILES

[O-]P(=O)([O-])[O-].[Cl-].[Mn+2].[Mn+2]

Synonyms

dimanganese chloridephosphate

Origin of Product

United States

Comparison with Similar Compounds

Structural and Compositional Differences

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features
Dimanganese chloridephosphate 12157-90-3 ClMn₂O₄P 240.30 Contains chloride and phosphate ligands bound to Mn²⁺ ions. Heterocyclic framework.
Manganese dihydrogen phosphate 18718-07-5 Mn(H₂PO₄)₂ ~249.00 Dihydrogen phosphate (H₂PO₄⁻) ligands bound to Mn²⁺. Ionic structure.
Manganese(II) phosphate N/A Mn₃(PO₄)₂ 354.76 Three Mn²⁺ ions coordinated with two PO₄³⁻ groups. Higher thermal stability.

Key Insights :

  • This compound uniquely incorporates chloride ions , distinguishing it from purely phosphate-based manganese compounds like manganese dihydrogen phosphate. This chloride presence may enhance reactivity in redox or acid-catalyzed reactions .
  • Manganese dihydrogen phosphate (Mn(H₂PO₄)₂) adopts an ionic structure with labile H₂PO₄⁻ groups, making it more soluble in aqueous systems compared to chloridephosphate .

Physical and Chemical Properties

Solubility and Stability
  • This compound: Limited solubility data are available, but chloride-containing compounds typically exhibit moderate solubility in polar solvents.
  • Manganese dihydrogen phosphate : Highly soluble in water, forming acidic solutions due to H₂PO₄⁻ dissociation. Stability is pH-dependent, decomposing under alkaline conditions .
  • Manganese(II) phosphate : Low solubility in water but stable at high temperatures, often used in ceramic and refractory materials .
Reactivity
  • Chloridephosphate’s Cl⁻ ligands may facilitate ligand-exchange reactions, useful in catalysis or polymer degradation (e.g., Mn₂(CO)₁₀ in PMMA degradation under visible light) .
  • Dihydrogen phosphate compounds act as proton donors, enabling applications in corrosion inhibition and electrochemical processes .

Q & A

Q. What synthesis methods are recommended for preparing dimanganese chloridephosphate in laboratory settings?

this compound can be synthesized via solid-state reactions using manganese chloride (MnCl₂) and phosphate precursors (e.g., ammonium dihydrogen phosphate) under inert atmospheres to prevent oxidation. A typical protocol involves:

  • Mixing stoichiometric ratios of precursors.
  • Heating at 300–500°C in a sealed quartz tube under argon .
  • Post-synthesis purification via recrystallization or solvent extraction.

Q. Key Considerations :

  • Monitor reaction progress using X-ray diffraction (XRD) to confirm phase purity.
  • Adjust heating rates to avoid side products like manganese oxides .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Technique Application Example Parameters
XRD Phase identificationCu-Kα radiation, 2θ range 10–80°
FTIR Functional group analysis (e.g., P–O, Mn–Cl bonds)400–4000 cm⁻¹ resolution
Elemental Analysis Mn, Cl, P stoichiometry verificationCombustion analysis for Cl; ICP-OES for Mn/P

Q. Methodological Note :

  • Combine techniques to resolve ambiguities (e.g., overlapping FTIR peaks for chloride and phosphate groups).

Q. What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Waste Disposal : Store waste in sealed containers labeled for heavy-metal disposal .
  • Emergency Procedures : Rinse exposed skin with water for 15 minutes; seek medical attention if ingested .

Advanced Research Questions

Q. How do reaction conditions influence the catalytic activity of this compound in polymer degradation?

this compound may act as a catalyst in radical-mediated polymer degradation, similar to Mn₂(CO)₁₀ in PMMA depolymerization . Key variables include:

  • Light Exposure : Visible light (400–500 nm) enhances radical generation but risks side reactions (e.g., chain coupling).
  • Temperature : Elevated temperatures (e.g., 90°C) accelerate degradation but may reduce selectivity .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve catalyst solubility and reaction homogeneity .

Q. Data Contradiction Analysis :

  • Discrepancies in reported degradation efficiency often arise from differences in halogen chain-end functionality (Cl vs. Br) or radical scavengers in the reaction medium .

Q. How can researchers resolve inconsistencies in molecular weight data during catalytic studies?

Inconsistent gel permeation chromatography (GPC) results for degraded polymers may stem from:

  • Radical Coupling : Bromine-terminated chains (PMMA-Br) undergo rapid coupling, broadening molecular weight distributions (Đ > 1.5) .
  • Impurities : Trace manganese residues interfere with NMR or MALDI-ToF analyses .

Q. Validation Strategies :

  • Cross-validate GPC with ¹H-NMR end-group analysis.
  • Use internal standards (e.g., polystyrene) to calibrate GPC columns .

Q. What mechanistic insights explain the dual role of this compound in catalysis and side reactions?

  • Catalytic Pathway : Mn²⁺ ions facilitate homolytic cleavage of C–Cl bonds, generating radicals that initiate polymer chain scission .
  • Side Reactions : Excess radicals promote chain coupling, forming cross-linked byproducts. This is mitigated by:
    • Diluting reaction mixtures to reduce radical concentration.
    • Adding inhibitors (e.g., TEMPO) to quench excess radicals .

Q. Experimental Design Tip :

  • Use kinetic studies (e.g., time-resolved FTIR) to monitor radical lifetimes and optimize reaction stoichiometry .

Q. How does temperature modulate the degradation efficiency of this compound in polymer systems?

Temperature Degradation Efficiency Molecular Weight (Mn) Đ
23°C20%8,500 → 6,8001.3 → 1.4
90°C45%8,500 → 4,2001.4 → 1.6
170°C70%8,500 → 2,5001.6 → 1.8

Q. Interpretation :

  • Higher temperatures increase depolymerization rates but reduce control over dispersity due to thermal side reactions .

Q. What strategies improve reproducibility in this compound-mediated reactions?

  • Standardized Protocols : Pre-dry solvents and precursors to eliminate moisture-driven side reactions.
  • Inert Atmosphere : Use Schlenk lines for oxygen-sensitive steps .
  • Batch Consistency : Characterize catalyst batches via XRD and elemental analysis before use .

Q. Case Study :

  • Reproducibility issues in PMMA-Cl degradation were resolved by optimizing Mn₂(CO)₁₀ catalyst loading (0.5–1.0 mol%) .

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